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Compound of Interest

Compound Name:
Diethyl (2-

hydroxyethyl)propanedioate

CAS No.: 63972-17-8

Cat. No.: B3055328

Get Quote

Executive Summary & Chemical Identity
Diethyl (2-hydroxyethyl)propanedioate is a bifunctional ester primarily used as a

pharmaceutical intermediate in the synthesis of Vitamin B1, Vitamin B6, and various

agrochemicals. A defining characteristic of this compound is its tendency to undergo

intramolecular cyclization to form a lactone. Consequently, commercial samples and reaction

mixtures often contain the lactone form, Ethyl 2-oxotetrahydrofuran-3-carboxylate.

Researchers must distinguish between the open-chain intermediate and the cyclic lactone

product, as their physical properties and reactivities differ.
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Feature Open-Chain Form Lactone Form (Cyclized)

IUPAC Name
Diethyl (2-

hydroxyethyl)propanedioate

Ethyl 2-oxotetrahydrofuran-3-

carboxylate

Common Name
Diethyl (2-

hydroxyethyl)malonate

-Carbethoxy-

-butyrolactone

CAS Number 1775-26-4 936-13-0 (also 77513-58-7)

Molecular Formula

Molecular Weight 204.22 g/mol 158.15 g/mol

SMILES CCOC(=O)C(CCO)C(=O)OCC CCOC(=O)C1CCOC1=O

Physical Properties Data
The following data aggregates experimental values. Note that the open-chain form is often

generated in situ and may not be isolated without cyclization occurring.

Table 1: Boiling Point & Melting Point Data
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Property
Diethyl (2-
hydroxyethyl)propanedioat
e

Ethyl 2-
oxotetrahydrofuran-3-
carboxylate

Physical State Colorless to pale yellow oil Viscous yellow liquid

Melting Point < 0 °C (Liquid at RT) < 25 °C (Liquid at RT)

Boiling Point (Atm)
Decomposes/Cyclizes > 150

°C

260–280 °C

(Predicted/Extrapolated)

Boiling Point (Vac) Not typically distilled
145–150 °C @ 15 mmHg108–

112 °C @ 1 mmHg

Density ~1.10 g/cm³ 1.213 g/cm³ @ 25 °C

Refractive Index

Solubility
Soluble in alcohols, ether,

chloroform

Miscible with organic solvents;

hydrolyzes in water

Critical Note: Attempting to distill the open-chain diethyl (2-hydroxyethyl)malonate at

atmospheric pressure will almost invariably result in the loss of ethanol and formation of the

lactone. Vacuum distillation is required for isolation.

Synthesis & Cyclization Mechanism
The synthesis typically involves the alkylation of diethyl malonate with ethylene oxide or a 2-

haloethanol. The resulting intermediate is the open-chain alcohol, which spontaneously or

catalytically cyclizes.

Reaction Workflow
The following diagram illustrates the alkylation and subsequent cyclization pathway.
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Figure 1: Synthesis and Cyclization of Diethyl (2-hydroxyethyl)malonate
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Figure 1: The pathway from diethyl malonate to the lactone derivative.[1]

Mechanism Description
Enolate Formation: Sodium ethoxide deprotonates the alpha-carbon of diethyl malonate.

Alkylation: The nucleophilic enolate attacks ethylene oxide (ring opening) or 2-chloroethanol

(

), attaching the hydroxyethyl group.

Cyclization: The pendant hydroxyl group attacks one of the carbonyl carbons of the ester

groups.

Elimination: Ethanol is eliminated, closing the 5-membered lactone ring. This process is

thermodynamically favorable.

Experimental Protocol: Synthesis & Isolation
Caution: This protocol involves hazardous reagents (Ethylene Oxide/2-Bromoethanol) and

should be performed in a fume hood.

Method A: From Diethyl Malonate and 2-Bromoethanol
This method is preferred for laboratory scale due to the ease of handling liquids compared to

gaseous ethylene oxide.
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Preparation of Ethoxide: In a 3-neck flask equipped with a reflux condenser and dropping

funnel, dissolve Sodium metal (23 g, 1.0 mol) in Absolute Ethanol (500 mL) under nitrogen

atmosphere.

Formation of Enolate: Cool the solution to 50°C. Add Diethyl Malonate (160 g, 1.0 mol)

dropwise over 30 minutes. Stir for an additional 30 minutes.

Alkylation: Add 2-Bromoethanol (125 g, 1.0 mol) dropwise. The reaction is exothermic;

maintain temperature below 60°C.

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The pH should become

neutral as the base is consumed.

Workup:

Cool to room temperature.

Filter off the precipitated Sodium Bromide (NaBr).

Concentrate the filtrate under reduced pressure (rotary evaporator) to remove ethanol.

Lactonization (Thermal): The residue contains the open-chain intermediate. Heat the residue

to 130–150°C under partial vacuum (50 mmHg) to drive off the generated ethanol and force

cyclization.

Purification: Distill the final product under high vacuum. Collect the fraction boiling at 108–

112°C at 1 mmHg (or ~148°C at 15 mmHg).

Handling, Stability & Safety (E-E-A-T)
Stability Profile

Hydrolysis: The lactone ring is susceptible to hydrolysis in aqueous basic media, reverting to

the malonate or decarboxylating to

-butyrolactone derivatives.

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Moisture will degrade

the ester/lactone functionalities.
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Safety Considerations
GHS Classification: Irritant (Skin/Eye), Combustible Liquid.

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Incompatibility: Strong oxidizing agents, strong acids, and strong bases.

Analytical Validation
To confirm the identity of the product (Lactone vs. Open Chain), use IR Spectroscopy:

Lactone Carbonyl: Look for a sharp band at ~1775 cm⁻¹ (characteristic of

-lactones).

Ester Carbonyl: A band at ~1735 cm⁻¹ corresponds to the pendant ethyl ester.

Hydroxyl: The absence of a broad O-H stretch at 3400 cm⁻¹ confirms complete cyclization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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